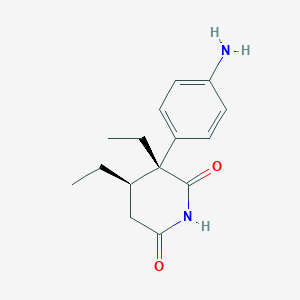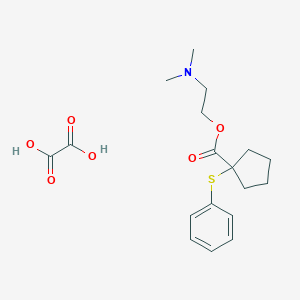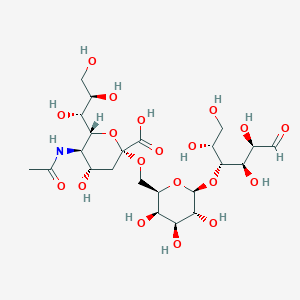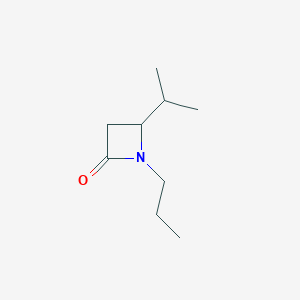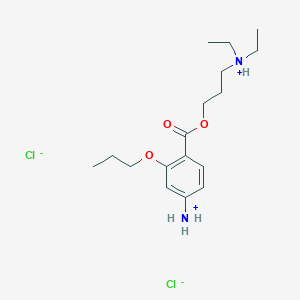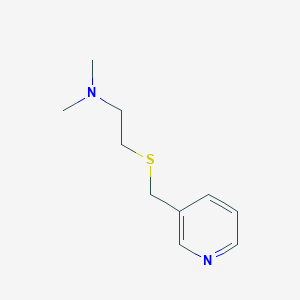
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative of pyridine and has been studied extensively for its biological and chemical properties. In
Wirkmechanismus
The mechanism of action of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemische Und Physiologische Effekte
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been shown to have various biochemical and physiological effects. In biological research, this compound has been shown to induce apoptosis in cancer cells and to inhibit the activity of acetylcholinesterase. In chemical research, Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been used as a ligand in catalytic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is its potential use in treating cancer and neurological diseases. It is also a versatile compound that can be used in various chemical reactions. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-. One direction is to further explore its potential applications in treating cancer and neurological diseases. Another direction is to study its potential use in the synthesis of new materials and in organic synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- can be synthesized using various methods. One of the most common methods involves the reaction of pyridine-3-carbaldehyde with 2-(dimethylamino)ethylthiol in the presence of a base. The reaction yields Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been extensively studied for its potential applications in various fields. In biological research, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
In chemical research, Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been used as a ligand in catalytic reactions. It has also been studied for its potential use in the synthesis of new materials and in organic synthesis.
Eigenschaften
CAS-Nummer |
102206-60-0 |
|---|---|
Produktname |
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- |
Molekularformel |
C10H16N2S |
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(pyridin-3-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H16N2S/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h3-5,8H,6-7,9H2,1-2H3 |
InChI-Schlüssel |
FZUOJBOMXDVLDA-UHFFFAOYSA-N |
SMILES |
CN(C)CCSCC1=CN=CC=C1 |
Kanonische SMILES |
CN(C)CCSCC1=CN=CC=C1 |
Andere CAS-Nummern |
102206-60-0 |
Synonyme |
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





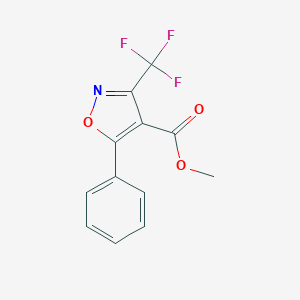
![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
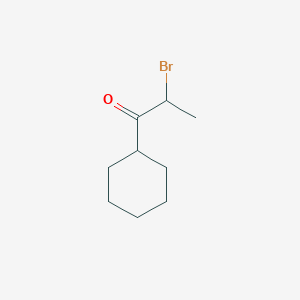


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
